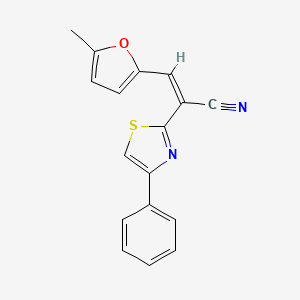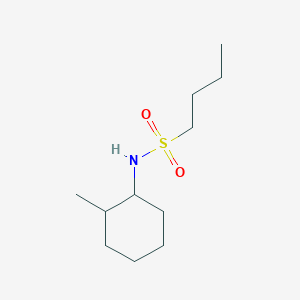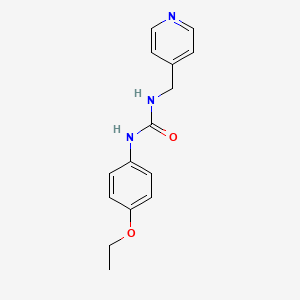![molecular formula C21H25ClN4O2 B5308174 6-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5308174.png)
6-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol, commonly known as CP-122,288, is a chemical compound that belongs to the class of pyridinol derivatives. It is a potent and selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is expressed in the mesolimbic and mesocortical pathways of the brain. CP-122,288 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as schizophrenia, Parkinson's disease, and drug addiction.
Mechanism of Action
The mechanism of action of CP-122,288 involves its selective antagonism of the dopamine D3 receptor, which is a subtype of the dopamine receptor family. The dopamine D3 receptor is mainly expressed in the mesolimbic and mesocortical pathways of the brain, which are involved in reward, motivation, and cognition. By blocking the dopamine D3 receptor, CP-122,288 reduces the activity of the mesolimbic dopamine system, which is implicated in the pathophysiology of various neurological and psychiatric disorders.
Biochemical and Physiological Effects
CP-122,288 has been shown to have several biochemical and physiological effects in animal models and human studies. For example, it has been shown to reduce the release of dopamine in the nucleus accumbens, a key brain region involved in reward processing and addiction. It has also been shown to increase the activity of the prefrontal cortex, a brain region that is involved in executive functions and decision-making. Moreover, CP-122,288 has been shown to improve cognitive performance in animal models and human studies, suggesting its potential use in the treatment of cognitive deficits in various neurological and psychiatric disorders.
Advantages and Limitations for Lab Experiments
CP-122,288 has several advantages and limitations for lab experiments. One of the main advantages is its high selectivity and potency for the dopamine D3 receptor, which allows for precise manipulation of the dopaminergic system in the brain. Moreover, CP-122,288 has been extensively characterized in terms of its pharmacokinetics and pharmacodynamics, which facilitates its use in animal models and human studies. However, one of the main limitations is its relatively low solubility in water, which requires the use of organic solvents for its preparation and administration. Moreover, CP-122,288 has been shown to have off-target effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems, which may complicate its interpretation in lab experiments.
Future Directions
There are several future directions for the research on CP-122,288. One of the main directions is to investigate its potential use in the treatment of other neurological and psychiatric disorders, such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD). Moreover, there is a need to develop more selective and potent dopamine D3 receptor antagonists that can overcome the limitations of CP-122,288, such as its low solubility and off-target effects. Finally, there is a need to investigate the long-term effects of CP-122,288 on the dopaminergic system and its potential for inducing tolerance and dependence, which may limit its clinical use.
Synthesis Methods
The synthesis of CP-122,288 involves several steps of chemical reactions, starting from the condensation of 3-pyridinol with piperidine-4-carboxylic acid, followed by the introduction of the 3-chlorophenyl and piperazine moieties through the use of appropriate reagents. The final product is obtained after purification and characterization using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
CP-122,288 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. In particular, its selective antagonism of the dopamine D3 receptor has been shown to have beneficial effects in the treatment of schizophrenia, a severe mental disorder characterized by positive symptoms (such as hallucinations and delusions) and negative symptoms (such as apathy and social withdrawal). CP-122,288 has also been investigated for its potential use in the treatment of Parkinson's disease, a neurodegenerative disorder that affects the dopaminergic system in the brain. Moreover, CP-122,288 has been shown to reduce drug-seeking behavior in animal models of drug addiction, suggesting its potential use in the treatment of substance abuse disorders.
properties
IUPAC Name |
[3-[4-(3-chlorophenyl)piperazin-1-yl]piperidin-1-yl]-(5-hydroxypyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN4O2/c22-16-3-1-4-17(13-16)24-9-11-25(12-10-24)18-5-2-8-26(15-18)21(28)20-7-6-19(27)14-23-20/h1,3-4,6-7,13-14,18,27H,2,5,8-12,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBNTZZIPWRAEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NC=C(C=C2)O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(1,3-benzodioxol-5-yl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5308093.png)



![N-[2-(2-methoxyphenoxy)-1-methylethyl]propanamide](/img/structure/B5308110.png)
![4-{[1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2-(3-pyridinyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5308116.png)
![ethyl 1-({4-[(1-pyrrolidinylcarbonyl)amino]phenyl}sulfonyl)-4-piperidinecarboxylate](/img/structure/B5308121.png)
![N-[2-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]-1-methyl-1H-indole-2-carboxamide](/img/structure/B5308140.png)
![2-[4-(4-fluorobenzyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5308143.png)
![2-({5-[4-(diethylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5308152.png)
![4-chloro-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5308162.png)
![5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]sulfonyl}-2-methoxybenzamide](/img/structure/B5308167.png)
![3-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5308182.png)
![6-iodo-3-(2-phenylethyl)-2-[2-(2-thienyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5308186.png)